molecular formula C8H9BrN2S B1407877 3-(3-Bromopyridin-4-yl)thiazolidine CAS No. 1779121-15-1

3-(3-Bromopyridin-4-yl)thiazolidine

Cat. No. B1407877
CAS RN: 1779121-15-1
M. Wt: 245.14 g/mol
InChI Key: YDIQNQCJJOOGTE-UHFFFAOYSA-N
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Description

3-(3-Bromopyridin-4-yl)thiazolidine is a heterocyclic compound with a five-membered ring structure. It contains a thiazolidine moiety, which consists of a sulfur atom at the first position and a nitrogen atom at the third position. This intriguing scaffold has garnered interest due to its diverse biological properties, making it a valuable building block for drug design and synthesis .


Synthesis Analysis

Various synthetic approaches have been explored to prepare thiazolidine derivatives. These include multicomponent reactions, click chemistry, nano-catalysis, and green chemistry. Researchers aim to improve selectivity, product yield, and pharmacokinetic activity. Green synthesis methods, which emphasize cleaner reaction profiles and catalyst recovery, have gained prominence .


Molecular Structure Analysis

The molecular structure of 3-(3-Bromopyridin-4-yl)thiazolidine comprises a pyridine ring substituted with a bromine atom at the 3-position. The thiazolidine ring, containing sulfur and nitrogen atoms, is fused to the pyridine ring. The arrangement of atoms and functional groups determines its biological activity .


Chemical Reactions Analysis

Thiazolidine derivatives exhibit diverse chemical reactivity. Researchers have explored their behavior in various reactions, including cyclizations, substitutions, and functional group transformations. These reactions contribute to the synthesis of novel derivatives with modified properties .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Data: Analyze using NMR, IR, and MS techniques .

Mechanism of Action

The precise mechanism of action for 3-(3-Bromopyridin-4-yl)thiazolidine depends on its specific biological target. It may interact with enzymes, receptors, or cellular pathways, leading to various pharmacological effects. Further studies are needed to elucidate its exact mode of action .

Future Directions

  • Investigating next-generation drug candidates based on this scaffold .

properties

IUPAC Name

3-(3-bromopyridin-4-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-7-5-10-2-1-8(7)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIQNQCJJOOGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromopyridin-4-yl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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